molecular formula C11H12N2O3 B1439013 Ethyl 5-methoxy-1H-indazole-3-carboxylate CAS No. 865887-16-7

Ethyl 5-methoxy-1H-indazole-3-carboxylate

Cat. No. B1439013
CAS RN: 865887-16-7
M. Wt: 220.22 g/mol
InChI Key: LFWBFXSJXLTAIJ-UHFFFAOYSA-N
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Description

Indazoles are a type of heterocyclic aromatic organic compound . They have a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .


Synthesis Analysis

The synthesis of indazoles has been a subject of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of indazoles generally consists of a benzene ring fused to a pyrazole ring . The exact structure of “Ethyl 5-methoxy-1H-indazole-3-carboxylate” is not available in the sources I found.


Chemical Reactions Analysis

Indazoles can undergo a variety of chemical reactions. For example, a Cu(OAc)2-catalyzed reaction can form an N–N bond in DMSO under O2 atmosphere, yielding a variety of 1H-indazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of indazoles can vary widely depending on their specific structure. For example, “Ethyl 5-methyl-1H-indazole-3-carboxylate” has a molecular weight of 204.23 .

Scientific Research Applications

  • Metabolic Pathways and Anti-Fertility Effects : Research on compounds structurally related to Ethyl 5-methoxy-1H-indazole-3-carboxylate, such as DL 111-IT, has shown significant insights into their metabolic pathways and potential anti-fertility effects. These compounds undergo rapid metabolism involving hydroxylation and demethylation, leading to various metabolites with diminished activity compared to the parent compound, indicating the crucial role of the unaltered drug in biological activity (Assandri et al., 1984).

  • Mechanism of Action in Pregnancy Termination : Further investigations into the mechanism of action of similar compounds, like DL 111-IT, in terminating pregnancy reveal that their effects may not be directly related to their pregnancy-terminating activity. This suggests a complex interplay of pharmacological actions that are dose and species-dependent, providing insights into the nuanced biological interactions of these compounds (Luzzani & Galliani, 1981).

  • Neuropharmacological Applications : Studies on compounds like BIMU1, which share a similar structural framework with this compound, have demonstrated their role in enhancing associative memory in rats through the activation of 5-HT4 receptors. This highlights the potential therapeutic applications of such compounds in cognitive and memory-related disorders (Marchetti-Gauthier et al., 1997).

  • 5-HT2C Receptor Agonism and Pharmacological Profile : The pharmacological profiling of YM348, a compound analogous to this compound, has shown high affinity and selectivity for 5-HT2C receptors. This suggests potential applications in treating conditions associated with these receptors, such as obesity, psychiatric disorders, and sexual dysfunction (Kimura et al., 2004).

  • Anticonvulsant and Antiobesity Effects : The anticonvulsant action of beta-carboline derivatives in epilepsy models and the antiobesity effects of 5-HT2C receptor agonists in animal studies provide a basis for exploring similar applications for this compound and its derivatives. These studies suggest a wide range of potential therapeutic applications, from neurological disorders to metabolic syndromes https://consensus.app/papers/antiobesity-effect-ym348-novel-5ht2c-receptor-agonist-hayashi/e3c1c99ac258564b8e20b62968ac9bae/?utm_source=chatgpt" target="_blank">(Meldrum et al., 1983; Hayashi et al., 2004)

Mechanism of Action

Target of Action

Ethyl 5-methoxy-1H-indazole-3-carboxylate is a derivative of the indazole family . Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a significant role in cell biology and are involved in diseases such as cancer .

Mode of Action

It is known that indazole derivatives bind with high affinity to multiple receptors . This binding can lead to the inhibition, regulation, and/or modulation of the aforementioned kinases , resulting in changes in cell behavior.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving the kinases it targets . These kinases play a crucial role in cell signaling pathways, and their inhibition can disrupt these pathways, leading to downstream effects such as the inhibition of cell growth .

Pharmacokinetics

It is known that indazole derivatives generally show good absorption . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would impact its bioavailability, but specific details are currently unavailable.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific cells and pathways it affects. Given its potential to inhibit kinases, it could potentially inhibit cell growth . This could make it useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its stability could be affected by temperature

Safety and Hazards

Safety and hazards associated with indazoles can vary depending on their specific structure. For example, “Ethyl 5-methyl-1H-indazole-3-carboxylate” has been associated with hazard statements H302-H315-H319-H335 .

Biochemical Analysis

Biochemical Properties

Ethyl 5-methoxy-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with proteins such as cyclooxygenase-2 (COX-2) suggests its potential in modulating inflammatory responses. Additionally, this compound has shown affinity towards binding with specific receptors, influencing cellular signaling pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . Furthermore, this compound has been shown to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound exerts its effects by binding to specific enzymes and receptors, leading to enzyme inhibition or activation. For instance, it inhibits COX-2, reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, this compound may cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound inhibits enzymes involved in the arachidonic acid pathway, reducing the production of pro-inflammatory mediators . Additionally, this compound can affect the levels of specific metabolites, further modulating cellular responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, the compound may accumulate in the endoplasmic reticulum or mitochondria, influencing cellular processes such as protein synthesis and energy production .

properties

IUPAC Name

ethyl 5-methoxy-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)10-8-6-7(15-2)4-5-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWBFXSJXLTAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653033
Record name Ethyl 5-methoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865887-16-7
Record name Ethyl 5-methoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.